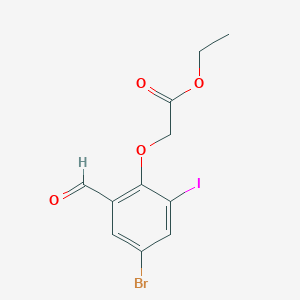

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate

Description

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is a halogenated aromatic ester with a molecular formula inferred as C₁₁H₁₀BrIO₄ (based on structural analogs in ). This compound features a phenoxyacetate backbone substituted with bromine (Br) at the 4-position, iodine (I) at the 6-position, and a formyl group (-CHO) at the 2-position. The ester group (-COOCH₂CH₃) enhances its solubility in organic solvents, while the electron-withdrawing halogens and formyl group influence its reactivity in substitution and coupling reactions. Its synthesis likely involves alkylation of a halogenated phenol precursor with ethyl bromoacetate, followed by functional group modifications .

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrIO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVHQKAQIRVMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1I)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrIO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243549 | |

| Record name | Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-66-5 | |

| Record name | Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 4-bromo-2-formyl-6-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and iodo substituents on the phenyl ring can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Organic Synthesis

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate serves as a crucial building block in organic synthesis. Its unique structure allows for incorporation into more complex molecules, making it valuable for:

- Pharmaceutical Development : It is used to synthesize potential drug candidates with various biological activities. The presence of the formyl group enables further modifications leading to diverse pharmacophores.

- Agrochemicals : The compound can be utilized in the development of herbicides and pesticides due to its reactivity and ability to form derivatives with biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound can be employed to create inhibitors for various biological targets. For instance, it has been investigated as a precursor in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors, which have potential applications in treating certain cancers and autoimmune diseases .

Synthesis of PNP Inhibitors

A study demonstrated the synthesis of novel PNP inhibitors using this compound as a key intermediate. The research highlighted challenges such as low solubility in common solvents which impacted yield but ultimately led to promising biological evaluations .

Development of Agrochemicals

Research involving the modification of this compound has led to the creation of new agrochemical agents that exhibit enhanced efficacy against specific pests while minimizing environmental impact.

Mechanism of Action

The specific mechanism of action of Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is not well-documented. as a research chemical, its effects and interactions are likely dependent on the context of its use. The compound’s functional groups, such as the formyl and ester groups, can participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate with structurally related compounds:

Physicochemical Properties

- Polarity: The formyl and halogen substituents increase polarity, as evidenced by higher topological polar surface area (TPSA) values (e.g., 52.6 Ų for ethyl 2-(2-bromo-6-formylphenoxy)acetate) compared to non-halogenated analogs .

- Stability : Iodine’s lower bond dissociation energy compared to bromine may reduce thermal stability.

- XLogP3: Ethyl 2-(2-bromo-6-formylphenoxy)acetate has a calculated XLogP3 of 2.3, indicating moderate lipophilicity .

Research Findings and Challenges

- Synthetic Challenges : Introducing iodine is often less efficient than bromine due to reagent cost and side reactions. reports a 5% yield for a brominated ester synthesis, underscoring optimization needs .

- Computational Insights: Hirshfeld surface analysis and DFT calculations (as applied in ) could predict intermolecular interactions and reactive sites for halogenated phenoxyacetates .

Biological Activity

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromo, formyl, and iodo substituents, allows it to serve as a versatile building block for more complex molecules. This article explores its biological activity, mechanisms of action, and potential applications, drawing on diverse sources of research.

The specific biological mechanisms underlying the activity of this compound are not extensively documented. However, its functional groups—particularly the formyl and ester groups—suggest that it can participate in various chemical reactions that may influence its biological behavior. The compound's reactivity can be significantly altered by substituents such as fluorine or iodine, which can impact its interactions with biological targets .

Research Findings

- Pharmaceutical Applications : This compound is primarily utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its ability to form derivatives makes it valuable for developing drug candidates with diverse biological activities.

- Antiproliferative Effects : In related studies, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of brominated compounds have shown efficacy in inhibiting cell migration and inducing apoptosis in melanoma cells .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the compound's structure can lead to significant changes in biological activity. For example, the introduction of different halogens or functional groups can enhance or reduce potency against specific targets .

Case Study 1: Anticancer Activity

A study examining similar compounds found that certain derivatives exhibited low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP), suggesting potential anticancer properties through selective cytotoxicity towards T-lymphoblastic cell lines .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 19 | High |

| Compound B | 4 | Very High |

Case Study 2: Mechanistic Insights

Another investigation into structurally related compounds revealed their ability to inhibit migration and induce apoptosis in A375 melanoma cells via G2/M phase arrest. This was linked to the suppression of the PI3K/NF-κB signaling pathway, highlighting a mechanism through which these compounds exert their effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated phenoxyacetates to understand its unique biological profile better.

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl (4-bromo-2-fluorobenzoyl)acetate | Similar structure with fluorine | Altered reactivity and activity compared to bromo derivative |

| Ethyl (4-bromo-2-formylphenoxy)acetate | Lacks iodine | Different pharmacological properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.